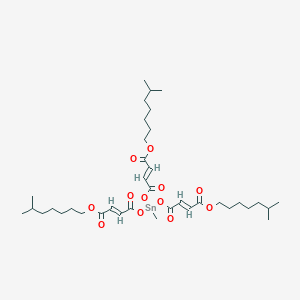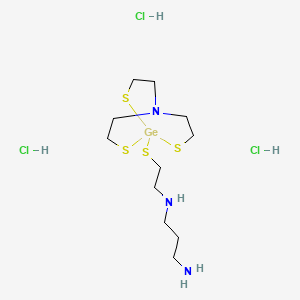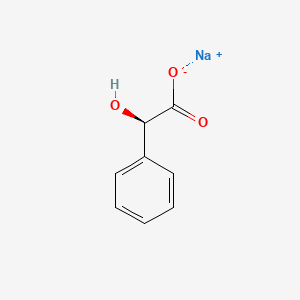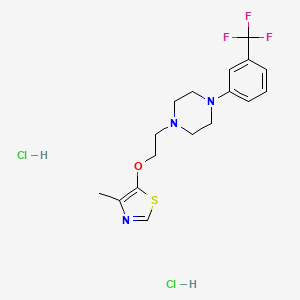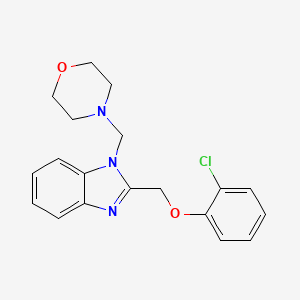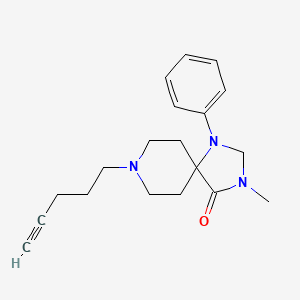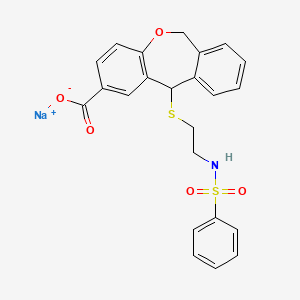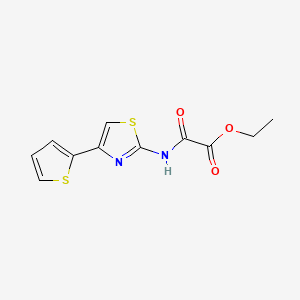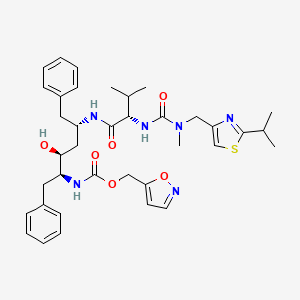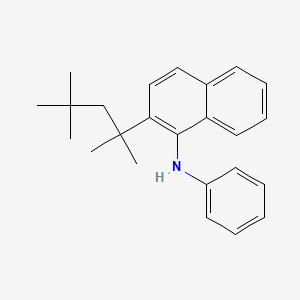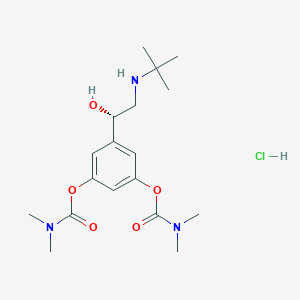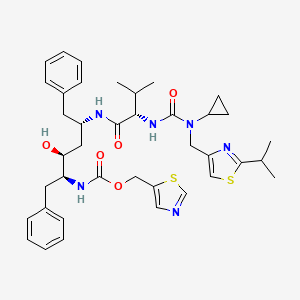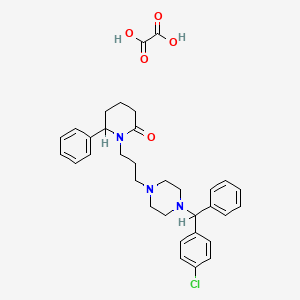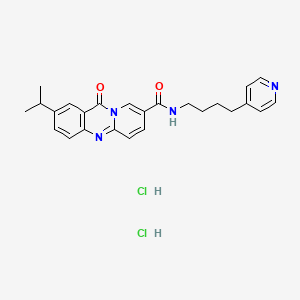
3-(4-Chlorophenyl)-5-(4-(dimethylamino)phenyl)-2-(2-hydroxybenzoyl)-2H-tetrazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2H-Tetrazolium, 3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-2-(2-hydroxybenzoyl)-, iodide” is a complex organic compound that belongs to the tetrazolium family. Tetrazolium compounds are widely known for their applications in biological assays, particularly in measuring cell viability and proliferation. The presence of various functional groups such as chlorophenyl, dimethylamino, and hydroxybenzoyl makes this compound unique and potentially useful in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2H-Tetrazolium, 3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-2-(2-hydroxybenzoyl)-, iodide” typically involves multi-step organic reactions. The process may start with the preparation of the tetrazolium core, followed by the introduction of the chlorophenyl, dimethylamino, and hydroxybenzoyl groups through various substitution and coupling reactions. Common reagents used in these reactions include chlorinating agents, amines, and benzoyl chlorides.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzoyl group.
Reduction: Reduction reactions may target the tetrazolium core, converting it to formazan derivatives.
Substitution: The chlorophenyl and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a reagent in various organic synthesis reactions, particularly in the preparation of complex molecules.
Biology
In biological research, tetrazolium compounds are commonly used in cell viability assays. The compound may be reduced by cellular enzymes to form colored formazan products, which can be quantified to assess cell health.
Medicine
Industry
In industrial applications, the compound may be used in the development of new materials, sensors, and other technologies.
Mechanism of Action
The mechanism of action of this compound involves its interaction with cellular components, leading to the reduction of the tetrazolium core to formazan. This process is mediated by cellular enzymes such as dehydrogenases. The molecular targets include various redox-active sites within cells, and the pathways involved are related to cellular respiration and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2H-Tetrazolium, 3-(4-chlorophenyl)-5-(4-methylphenyl)-2-(2-hydroxybenzoyl)-, iodide
- 2H-Tetrazolium, 3-(4-bromophenyl)-5-(4-(dimethylamino)phenyl)-2-(2-hydroxybenzoyl)-, iodide
Uniqueness
The uniqueness of “2H-Tetrazolium, 3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-2-(2-hydroxybenzoyl)-, iodide” lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group, for example, may enhance its solubility and reactivity compared to similar compounds.
Properties
CAS No. |
89568-31-0 |
|---|---|
Molecular Formula |
C22H19ClIN5O2 |
Molecular Weight |
547.8 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-5-[4-(dimethylamino)phenyl]tetrazol-3-ium-2-yl]-(2-hydroxyphenyl)methanone;iodide |
InChI |
InChI=1S/C22H18ClN5O2.HI/c1-26(2)17-11-7-15(8-12-17)21-24-27(18-13-9-16(23)10-14-18)28(25-21)22(30)19-5-3-4-6-20(19)29;/h3-14H,1-2H3;1H |
InChI Key |
ZYWUYGSBCLKPMG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


